BenchChemオンラインストアへようこそ!

Sitagliptin Hydrochloride

Enzymology DPP-4 inhibition In vitro pharmacology

Sitagliptin Hydrochloride (CAS 486459-71-6) is an orally bioavailable DPP-4 inhibitor (IC50=18 nM) with >2,600-fold selectivity over DPP-8/DPP-9. Unlike other gliptins, its 79% renal clearance of unchanged drug and minimal CYP metabolism make it the optimal probe substrate for renal OAT transporter investigations and drug-drug interaction studies. With 87% absolute bioavailability and well-characterized polymorphic forms, it is the reference standard for ANDA method development, impurity profiling, and class-wide pharmacovigilance signal detection.

Molecular Formula C16H16ClF6N5O
Molecular Weight 443.77 g/mol
CAS No. 486459-71-6
Cat. No. B1625175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin Hydrochloride
CAS486459-71-6
Molecular FormulaC16H16ClF6N5O
Molecular Weight443.77 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl
InChIInChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1
InChIKeyPNXSHNOORJKXDW-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin Hydrochloride (CAS 486459-71-6): Definitive Baseline Overview for Scientific Procurement and Comparative Selection


Sitagliptin Hydrochloride (CAS 486459-71-6) is the hydrochloride salt of sitagliptin, a potent and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4; IC50 = 18 nM) [1]. As a member of the gliptin class of antihyperglycemic agents, it functions by preventing the degradation of incretin hormones GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [2]. The compound exists as a white to off-white crystalline solid with a molecular weight of 443.78 g/mol (free base MW 407.3) and is characterized by the (3R)-stereochemical configuration essential for DPP-4 binding . Its pharmacokinetic profile includes approximately 87% absolute oral bioavailability, a terminal half-life of 12.4 hours, and predominant renal excretion (~79% unchanged) of the parent drug [1].

Why Generic Substitution of Sitagliptin Hydrochloride (CAS 486459-71-6) with Other DPP-4 Inhibitors Is Scientifically Inappropriate


While DPP-4 inhibitors share a common mechanism of action, the eight available gliptins (including alogliptin, linagliptin, saxagliptin, and vildagliptin) exhibit substantial differences in potency, target selectivity, oral bioavailability, half-life, protein binding, metabolism, excretion routes, and the presence of active metabolites [1][2]. These pharmacokinetic and pharmacodynamic variations preclude simple interchangeability in experimental protocols, formulation development, or clinical procurement. For instance, a compound with different renal clearance characteristics will require distinct dose adjustment strategies in renal impairment models; a compound with divergent DPP-8/DPP-9 selectivity may produce different off-target cellular effects; and differences in polymorphic stability directly impact formulation reproducibility. The evidence below quantifies the specific dimensions where Sitagliptin Hydrochloride demonstrates verifiable differentiation from its closest analogs, enabling evidence-based selection decisions.

Sitagliptin Hydrochloride (CAS 486459-71-6): Quantitative Comparative Evidence Guide for Differentiated Procurement


DPP-4 Inhibitory Potency: Comparative IC50 Values Across Five Gliptins

Sitagliptin exhibits intermediate DPP-4 inhibitory potency among the five most commonly used gliptins, with a mean human DPP-4 IC50 of 18 nM (SD 5.8) [1]. In a standardized comparative assay using recombinant human DPP-4, sitagliptin was 2.6-fold more potent than vildagliptin (IC50 34 nM), 2.4-fold less potent than alogliptin (IC50 7.5 nM), and substantially less potent than the highest-in-class saxagliptin (IC50 1.5 nM) and linagliptin (IC50 0.14 nM) [1]. This intermediate potency profile is neither the strongest nor weakest in class, making sitagliptin suitable for applications requiring a moderate, well-characterized inhibition level rather than maximal DPP-4 suppression.

Enzymology DPP-4 inhibition In vitro pharmacology Potency comparison

Target Selectivity: DPP-4 versus DPP-8/DPP-9 Selectivity Ratio

Sitagliptin demonstrates a >2,600-fold selectivity margin for DPP-4 over DPP-8 and DPP-9, with an IC50 of 48 μM against DPP-8 compared to 18 nM against DPP-4 [1]. This high selectivity index is pharmacologically significant because DPP-8 and DPP-9 inhibition has been associated with alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models . While class-level inference suggests that all clinically approved gliptins possess meaningful selectivity margins, the precise fold-selectivity varies among agents and can influence off-target cellular effects in specific experimental systems. Sitagliptin's well-documented selectivity profile provides a benchmark reference point for assays requiring minimal interference with related peptidases [1].

Selectivity profiling Off-target safety DPP-8 DPP-9

Pharmacokinetic Differentiation: Oral Bioavailability and Renal Excretion Profile

Sitagliptin exhibits 87% absolute oral bioavailability and is eliminated predominantly (~79%) as unchanged parent drug via renal excretion, with minimal hepatic metabolism [1]. This profile differs markedly from other gliptins: saxagliptin undergoes extensive CYP3A4/5-mediated metabolism to an active metabolite (5-hydroxy saxagliptin) with ~50% of the parent drug's potency [2]; linagliptin undergoes enterohepatic recirculation with primarily fecal elimination [2]; vildagliptin is extensively metabolized via hydrolysis to an inactive metabolite [2]. Sitagliptin's terminal half-life of 12.4 hours supports once-daily dosing in both preclinical and clinical settings, distinguishing it from shorter-acting agents (vildagliptin t1/2 ~2-3 hours) [1][2]. Renal clearance averages 350-388 mL/min, indicating active tubular secretion via hOAT-3 [1].

Pharmacokinetics Bioavailability Renal clearance Drug disposition

Clinical Glycemic Efficacy: Meta-Analysis Comparison with Linagliptin

A Bayesian model-based meta-analysis of available clinical trial data demonstrated that sitagliptin 100 mg once daily produces glycemic efficacy statistically indistinguishable from linagliptin 5 mg once daily [1]. At 24 weeks, the expected HbA1c reduction from placebo was -0.807 percentage points for sitagliptin 100 mg (90% credible interval: -0.878 to -0.737) and -0.810 percentage points for linagliptin 5 mg (90% credible interval: -0.881 to -0.740) [1]. In a separate direct head-to-head non-inferiority trial, sitagliptin 100 mg demonstrated comparable HbA1c lowering to omarigliptin 25 mg once weekly, with least squares mean changes from baseline of -0.43% and -0.47%, respectively (between-group difference -0.03%; 95% CI -0.15 to 0.08) [2].

HbA1c reduction Comparative efficacy Meta-analysis Clinical pharmacology

Safety Profile Differentiation: FAERS Database Comparative Adverse Event Analysis

Analysis of FDA Adverse Event Reporting System (FAERS) data from January 2013 to March 2022 (sitagliptin N=26,843 reports) revealed differential adverse event signals among DPP-4 inhibitors when using sitagliptin as the reference comparator [1]. Compared with sitagliptin, alogliptin demonstrated a significantly lower adjusted reporting odds ratio (aROR) for acute kidney injury (aROR 0.247; 95% CI 0.150–0.408; p<0.001) but a significantly higher aROR for pemphigoid (aROR 3.082; 95% CI 2.156–4.406; p<0.001) [1]. These pharmacovigilance signals suggest that adverse event profiles are not interchangeable across the DPP-4 inhibitor class, and sitagliptin's extensive post-marketing safety database (largest N among all gliptins analyzed) provides the most robust reference point for comparative safety assessments [1].

Pharmacovigilance Adverse events Safety profiling FAERS

Solid-State Characterization: Sitagliptin Hydrochloride Polymorphic Form Availability

Sitagliptin hydrochloride exists in multiple polymorphic forms, with recent patent literature describing novel crystalline forms including Form-H1 [1]. The hydrochloride salt form (CAS 486459-71-6) is distinct from the phosphate monohydrate and phosphate anhydrous forms used in the commercial drug product Januvia [2]. Solid-state characterization studies have identified at least three crystalline forms of sitagliptin salts, each with potentially different physicochemical properties including solubility, stability, and processability [2]. The availability of a hydrochloride reference standard with defined purity specifications (NLT 98%) and validated analytical characterization (HNMR, IR, MS, KF) [3] provides researchers with a reproducible starting material for analytical method development and formulation screening [3].

Polymorphism Solid-state chemistry Formulation development Crystallography

Sitagliptin Hydrochloride (CAS 486459-71-6): High-Value Application Scenarios Derived from Quantitative Evidence


In Vitro DPP-4 Inhibition Assays Requiring Moderate Potency with Validated Selectivity

Based on the established IC50 of 18 nM and >2,600-fold selectivity over DPP-8/DPP-9, sitagliptin hydrochloride is optimally suited for in vitro enzymatic and cellular assays where intermediate DPP-4 inhibition is desired without maximal enzyme suppression [5][2]. Researchers can design experiments using sitagliptin concentrations that achieve 50-90% DPP-4 inhibition while maintaining DPP-8/DPP-9 activity below detectable interference thresholds. This makes sitagliptin the preferred reference compound for establishing baseline DPP-4-dependent effects in cell-based incretin secretion assays, particularly when off-target peptidase inhibition could confound results [2].

Renal Drug Disposition and Transporter Pharmacology Studies

Sitagliptin's pharmacokinetic profile—79% excretion of unchanged drug in urine, active tubular secretion via hOAT-3, and renal clearance of approximately 350-388 mL/min—positions it as an ideal probe substrate for investigating renal organic anion transporter function and drug-drug interactions involving tubular secretion mechanisms [5]. Unlike saxagliptin (extensive CYP metabolism) or linagliptin (primarily fecal elimination), sitagliptin provides a clean, metabolism-independent renal clearance signal that simplifies interpretation of transporter-mediated disposition studies [5][3]. This application is particularly relevant for preclinical models evaluating renal impairment effects on drug clearance or assessing OCT/OAT transporter inhibition liabilities [5].

Pharmacovigilance and Comparative Safety Research Reference Standard

As evidenced by the FAERS database analysis showing sitagliptin as the most frequently reported DPP-4 inhibitor (N=26,843 reports), this compound serves as the de facto reference comparator for class-wide pharmacovigilance signal detection [5]. Researchers conducting adverse event analyses, disproportionality studies, or comparative safety assessments across DPP-4 inhibitors should procure sitagliptin hydrochloride as the benchmark compound for establishing baseline safety signals against which other gliptins are compared [5]. The extensive post-marketing exposure data provides statistical power for detecting rare adverse events that cannot be reliably assessed with newer or less-prescribed class members [5].

Analytical Method Development and ANDA Reference Standard Qualification

Sitagliptin hydrochloride (CAS 486459-71-6) with defined purity specifications (NLT 98%) and comprehensive analytical characterization (HNMR, IR, MS, KF) provides a qualified reference standard for analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDAs) [5]. The availability of characterized polymorphic forms enables solid-state method development for crystalline form identification and quantification. Traceability against pharmacopeial standards (USP or EP) can be established for regulatory submissions, making this material appropriate for impurity profiling, dissolution testing, and stability-indicating method validation in generic pharmaceutical development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.